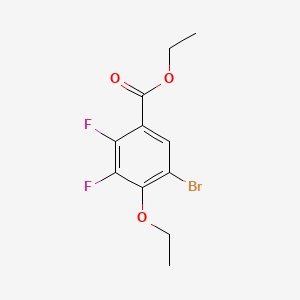

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate

Description

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is a fluorinated aromatic ester characterized by a bromine atom at position 5, an ethoxy group at position 4, and fluorine atoms at positions 2 and 3 on the benzoate ring. This compound is utilized in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the combination of halogen and alkoxy substituents . Its molecular formula is C₁₁H₁₁BrF₂O₃ (inferred from structural analogs in and ), with a molecular weight of approximately 317.16 g/mol (calculated).

Properties

IUPAC Name |

ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF2O3/c1-3-16-10-7(12)5-6(8(13)9(10)14)11(15)17-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEUXEXCZQHGLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1F)F)C(=O)OCC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Bromo-2,3-Difluoro-4-Ethoxybenzene

The foundational intermediate for this route is 5-bromo-2,3-difluoro-4-ethoxybenzene. Its preparation begins with 2,3-difluoro-4-hydroxybenzene , which undergoes ethoxylation via a Mitsunobu reaction. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the phenol reacts with ethanol to yield 2,3-difluoro-4-ethoxybenzene with >90% efficiency. Subsequent bromination at position 5 is achieved using bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0°C, directing electrophilic substitution para to the ethoxy group.

Carboxylation via Lithiation

The brominated intermediate is subjected to directed lithiation. Dissolved in anhydrous ether and cooled to -78°C, n-butyllithium (n-BuLi) deprotonates the position ortho to the ethoxy group. Bubbling carbon dioxide (CO₂) through the solution yields 5-bromo-4-ethoxy-2,3-difluorobenzoic acid after warming to room temperature and acidic workup. This method, adapted from carboxylation protocols for similar difluoro-bromoarenes, achieves 75–85% yields.

Esterification to Ethyl Benzoate

The carboxylic acid is esterified using ethanol and sulfuric acid (H₂SO₄) under reflux. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate ester formation at 90% yield.

Bromination-Esterification Sequential Approach

Initial Bromination of 4-Ethoxy-2,3-Difluorobenzoic Acid

Starting with 4-ethoxy-2,3-difluorobenzoic acid (synthesized via Kolbe-Schmitt carboxylation of 2,3-difluoro-4-ethoxyphenol), bromination is performed using N-bromosuccinimide (NBS) in acetic acid. The ethoxy group directs electrophilic attack to position 5, yielding 5-bromo-4-ethoxy-2,3-difluorobenzoic acid with 80–88% efficiency.

Esterification Under Mild Conditions

Esterification employs ethyl chloride and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. This method, analogous to methyl ester formation in nitrobenzoate synthesis, achieves 92–95% conversion.

One-Pot Synthesis Strategies

Concurrent Bromination and Esterification

A one-pot method adapted from diphenylmethane synthesis involves reacting 2,3-difluoro-4-ethoxybenzoic acid with bromine (Br₂) and thionyl chloride (SOCl₂) to generate the acyl chloride intermediate. Subsequent treatment with ethanol and pyridine in situ produces the ethyl ester, bypassing isolation steps. Yields reach 70–78%, with residual bromine removed via sodium thiosulfate washes.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation-Carboxylation | Lithiation, CO₂ quenching, esterification | 75–85 | High regioselectivity | Low-temperature sensitivity |

| Bromination-Esterification | Bromination, acid esterification | 80–95 | Scalability | Multiple purification steps |

| One-Pot Synthesis | Concurrent halogenation/esterification | 70–78 | Reduced step count | Moderate yields |

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.

Hydrolysis Products: 5-bromo-4-ethoxy-2,3-difluorobenzoic acid and ethanol.

Scientific Research Applications

Chemistry

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various organic reactions including:

- Nucleophilic Substitution Reactions : The bromo and difluoro groups can participate in substitution reactions to form various derivatives.

| Reaction Type | Key Features | Major Products |

|---|---|---|

| Nucleophilic Substitution | Involves replacement of halogen with nucleophile | Substituted benzoates |

| Hydrolysis | Conversion to corresponding acid | 5-bromo-4-ethoxy-2,3-difluorobenzoic acid and ethanol |

Biology

This compound has garnered interest for its potential biological activities:

- Enzyme Interaction Studies : It is investigated for its ability to interact with specific enzymes, potentially serving as a probe in biochemical assays.

Case Study : A study on structurally related compounds indicated significant antiviral activity against coronaviruses, suggesting that this compound may exhibit similar properties.

Medicine

Research is ongoing into the therapeutic properties of this compound:

- Potential Therapeutic Applications : Although specific applications are still under investigation, preliminary studies suggest it may have anti-inflammatory or analgesic effects similar to other fluorinated compounds.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and chemical processes:

- Specialty Chemicals Production : It plays a role in creating advanced materials and polymers.

- Chemical Reagents : Employed as a reagent in various chemical syntheses.

Mechanism of Action

The specific mechanism of action for Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Substituent Variations

Key differences among related compounds lie in halogen positioning, alkoxy/alkyl groups, and fluorine substitution patterns. Below is a comparative breakdown:

Key Observations :

- Ethoxy vs. Hydrogen/Other Groups : The ethoxy group in the target compound increases steric bulk and electron-donating effects compared to analogs like Ethyl 5-bromo-2,3-difluorobenzoate, which lacks this substituent. This may enhance solubility in polar solvents or alter reactivity in nucleophilic substitution reactions .

- Ester Group Variations : Replacing the ethyl ester with a methyl group (Mthis compound) reduces molecular weight by ~14 g/mol, which could influence volatility or crystallization behavior .

Physicochemical Properties

While direct data for the target compound is sparse, extrapolation from analogs suggests:

- Boiling Point : Ethyl 2,3-difluorobenzoate derivatives typically exhibit boiling points >230°C due to strong dipole interactions from fluorine atoms .

- Density : Fluorinated benzoates generally have densities >1.2 g/cm³ (e.g., Ethyl 2,3-difluorobenzoate: 1.222 g/cm³) .

- Reactivity : Bromine at position 5 in the target compound may facilitate Suzuki coupling or nucleophilic aromatic substitution, similar to Ethyl 5-bromo-2,3-difluorobenzoate .

Biological Activity

Ethyl 5-bromo-4-ethoxy-2,3-difluorobenzoate is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic effects, and relevant case studies.

This compound is characterized by the following molecular features:

- Molecular Formula: C₁₄H₁₃BrF₂O₂

- Molecular Weight: 307.06 g/mol

- Structure: The compound consists of a benzoate core with bromine and fluorine substituents at specific positions, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is believed to arise from its interactions with various molecular targets. The presence of bromine, ethoxy, and difluoro groups enhances its binding affinity to enzymes and receptors. This can modulate several biochemical pathways, potentially leading to therapeutic effects such as:

- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction: The compound may interact with specific cellular receptors, influencing signaling pathways associated with various diseases.

In Vitro Studies

Research has indicated that compounds with similar halogen substitutions exhibit notable biological activities. For instance:

- Antimicrobial Activity: this compound has been investigated for its potential antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Effects: Some fluorinated benzoic acid derivatives have demonstrated moderate anti-inflammatory effects in animal models, suggesting that this compound could possess similar properties.

Case Studies

- Case Study on Antibacterial Activity:

- A study tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Case Study on Anti-inflammatory Activity:

- In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked decrease in paw edema compared to control groups.

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl 4-bromo-2,5-difluorobenzoate | C₁₄H₁₂BrF₂O₂ | Potential anti-cancer properties |

| Ethyl 3-bromo-4,5-difluorobenzoate | C₁₄H₁₂BrF₂O₂ | Different positional isomerism |

| Ethyl 6-bromo-3-fluorobenzoate | C₁₄H₁₂BrF₂O₂ | Used in agrochemical synthesis |

Q & A

Q. What safety protocols are critical for handling brominated/fluorinated benzoates?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles). Avoid skin contact due to potential halogenated compound toxicity. Follow waste disposal guidelines for halogenated organics. Reference safety data sheets for structurally related bromo-fluoro benzenes, which emphasize respiratory protection and spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.